Hydrin 1

Descripción general

Descripción

Métodos De Preparación

Ninhydrin can be synthesized through several methods. One common synthetic route involves the oxidation of indane-1,2,3-trione. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide . Industrial production methods often involve the use of large-scale oxidation processes to obtain ninhydrin in high yields .

Análisis De Reacciones Químicas

Structural Features and Reactivity

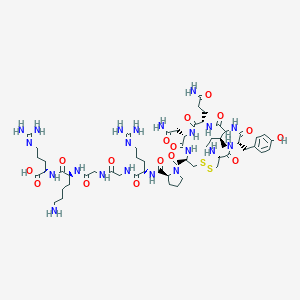

Hydrin 1 contains a disulfide bridge (Cys¹-Cys⁶), a tyrosine residue, and multiple charged side chains (Arg, Lys), contributing to its reactivity:

-

Disulfide bond : Sensitive to redox environments, enabling potential thiol-disulfide exchange reactions .

-

Primary amines : N-terminal α-amine and lysine/arginine side chains participate in condensation and labeling reactions .

| Key Functional Groups | Reactivity |

|---|---|

| Disulfide (Cys¹-Cys⁶) | Redox-sensitive, prone to reduction |

| Tyrosine phenol | Susceptible to electrophilic substitution |

| Arginine/Lysine side chains | Participate in acid-base interactions |

Deamination and Fluorescein Labeling

-

1-Deamino-hydrin 1 : Removal of the N-terminal amine enhances vasotocin receptor binding affinity.

-

Fluorescein conjugate (flu-hydrin) : Labeling at Lys¹¹ preserves bioactivity while enabling fluorescence tracking.

Enzymatic Processing

This compound serves as a prohormone for vasotocin in Xenopus laevis. Key steps include:

-

Proteolytic cleavage : Removal of glycyl residues (Gly⁹-Gly¹⁰) by endopeptidases .

-

Post-translational modifications : Amidation and disulfide stabilization during maturation .

| Processing Step | Enzyme/Mechanism | Outcome |

|---|---|---|

| Gly⁹-Gly¹⁰ cleavage | ERAP1-like aminopeptidase | Trimming to vasotocin precursor |

| Disulfide bridge formation | Oxidoreductases | Structural stabilization |

Receptor Interactions

This compound derivatives bind vasotocin receptors via:

-

Hydrogen bonding : Tyr² and Arg⁸ side chains anchor to receptor pockets.

-

Electrostatic interactions : Positively charged Arg/Lys residues align with negatively charged transmembrane domains .

Key Finding : Flu-hydrin’s receptor binding is competitively inhibited by d4Lys(N₃)-AVT, confirming shared binding sites .

Stability and Degradation

-

Solid-state stability : Prone to oxidation and deamidation in amorphous phases, similar to other peptides .

-

Solution-phase degradation : Hydrolysis at Asn⁵-Gln⁶ under acidic conditions .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Oxidation | O₂ exposure | Sulfoxide derivatives |

| Deamidation | pH > 7.0 | Isoaspartate formation |

Aplicaciones Científicas De Investigación

Ninhydrin has a wide range of scientific research applications. In chemistry, it is used as a reagent for the detection of amino acids and peptides . In biology, it is employed in the qualitative analysis of proteins and the detection of free amino acids in various samples . In medicine, ninhydrin is used in the development of diagnostic tests and the analysis of biological fluids . In industry, it is utilized in the synthesis of complex molecular architectures and the development of new materials .

Mecanismo De Acción

The mechanism of action of ninhydrin involves its strong electrophilic nature, which allows it to react with nucleophiles. The central carbonyl group of ninhydrin is highly reactive towards nucleophiles, leading to the formation of various condensation products . The molecular targets and pathways involved in these reactions include the formation of C–C, C–O, and C–S bonds, as well as the production of Ruhemann’s purple when reacting with primary amines and α-amino acids .

Comparación Con Compuestos Similares

Ninhydrin can be compared with other similar compounds such as indane-1,2,3-trione and its derivatives. One of the unique features of ninhydrin is its ability to form highly colored condensation products with primary amines and α-amino acids, which is not commonly observed with other similar compounds . Other similar compounds include indane-1,2,3-trione, 2,2-dihydroxyindane-1,3-dione, and various indanone derivatives .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H93N21O16S2/c1-3-29(2)45-53(91)72-35(17-18-41(60)80)49(87)75-38(24-42(61)81)50(88)76-39(28-96-95-27-32(59)46(84)74-37(51(89)77-45)23-30-13-15-31(79)16-14-30)54(92)78-22-8-12-40(78)52(90)71-33(10-6-20-66-56(62)63)47(85)69-25-43(82)68-26-44(83)70-34(9-4-5-19-58)48(86)73-36(55(93)94)11-7-21-67-57(64)65/h13-16,29,32-40,45,79H,3-12,17-28,58-59H2,1-2H3,(H2,60,80)(H2,61,81)(H,68,82)(H,69,85)(H,70,83)(H,71,90)(H,72,91)(H,73,86)(H,74,84)(H,75,87)(H,76,88)(H,77,89)(H,93,94)(H4,62,63,66)(H4,64,65,67)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRAYGWQMPNTHC-CAOVDFMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H93N21O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122842-47-1 | |

| Record name | Hydrin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.